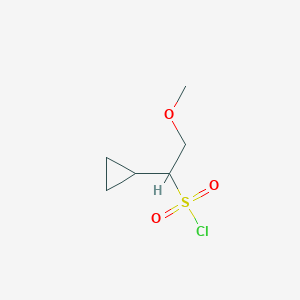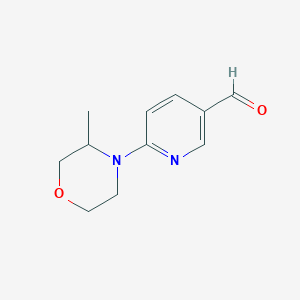
1-Cyclopropyl-2-methoxyethane-1-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclopropyl-2-methoxyethane-1-sulfonyl chloride is a chemical compound with the molecular formula C₆H₁₁ClO₃S and a molecular weight of 198.67 g/mol . This compound is characterized by the presence of a cyclopropyl group, a methoxyethane moiety, and a sulfonyl chloride functional group. It is used in various chemical reactions and has applications in scientific research and industrial processes.
Métodos De Preparación
The synthesis of 1-Cyclopropyl-2-methoxyethane-1-sulfonyl chloride typically involves the reaction of cyclopropylmethanol with methanesulfonyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The product is then purified using standard techniques such as distillation or recrystallization.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
1-Cyclopropyl-2-methoxyethane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and sulfonate thioesters, respectively.
Reduction Reactions: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride (LiAlH₄).
Oxidation Reactions: Oxidation of the cyclopropyl group can lead to the formation of cyclopropyl ketones or carboxylic acids, depending on the oxidizing agent used.
Common reagents and conditions for these reactions include bases like triethylamine, reducing agents like LiAlH₄, and oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Aplicaciones Científicas De Investigación
1-Cyclopropyl-2-methoxyethane-1-sulfonyl chloride has several applications in scientific research:
Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, through sulfonylation reactions.
Medicine: It is employed in the development of new drugs and therapeutic agents, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and surfactants.
Mecanismo De Acción
The mechanism of action of 1-Cyclopropyl-2-methoxyethane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group can react with nucleophiles to form covalent bonds, leading to the modification of target molecules. The cyclopropyl and methoxyethane moieties can influence the compound’s reactivity and selectivity in these reactions.
Molecular targets and pathways involved in the compound’s action include enzymes and receptors that can be modified through sulfonylation, leading to changes in their activity or function.
Comparación Con Compuestos Similares
1-Cyclopropyl-2-methoxyethane-1-sulfonyl chloride can be compared with other sulfonyl chlorides, such as:
Methanesulfonyl chloride (CH₃SO₂Cl): A simpler sulfonyl chloride used in similar reactions but lacks the cyclopropyl and methoxyethane groups.
Benzenesulfonyl chloride (C₆H₅SO₂Cl): Contains an aromatic ring, which can influence its reactivity and applications.
Tosyl chloride (p-CH₃C₆H₄SO₂Cl): A commonly used sulfonyl chloride with a toluene group, often used in organic synthesis.
The uniqueness of this compound lies in its specific structure, which can impart distinct reactivity and selectivity in chemical reactions, making it valuable for specialized applications in research and industry.
Propiedades
Fórmula molecular |
C6H11ClO3S |
|---|---|
Peso molecular |
198.67 g/mol |
Nombre IUPAC |
1-cyclopropyl-2-methoxyethanesulfonyl chloride |
InChI |
InChI=1S/C6H11ClO3S/c1-10-4-6(5-2-3-5)11(7,8)9/h5-6H,2-4H2,1H3 |
Clave InChI |
IBIKIFFYLIODCG-UHFFFAOYSA-N |
SMILES canónico |
COCC(C1CC1)S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-5-amine](/img/structure/B13162017.png)
![N-[4-(2-aminopropan-2-yl)phenyl]methanesulfonamide](/img/structure/B13162018.png)

![2-(Bromomethyl)-2-(propan-2-yl)bicyclo[2.2.1]heptane](/img/structure/B13162032.png)









![2,2,2-Trifluoro-N-{2-[2-(piperidin-4-yl)-1,3-thiazol-4-yl]ethyl}acetamide](/img/structure/B13162086.png)
